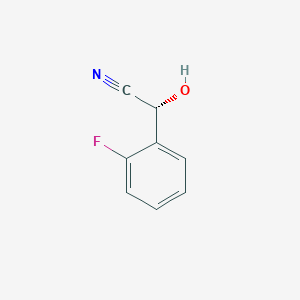
(R)-2-(2-Fluorophenyl)-2-hydroxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile is a chiral compound characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group adjacent to a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 2-fluorobenzaldehyde with cyanide sources under basic conditions. One common method includes the use of potassium cyanide (KCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, followed by the reduction of the resulting intermediate to yield the desired product.
Industrial Production Methods
Industrial production of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-2-oxoacetonitrile.
Reduction: Formation of ®-2-(2-Fluorophenyl)-2-aminoethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets, making it a valuable compound in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-Fluorophenyl)-2-hydroxyacetonitrile: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-(2-Fluorophenyl)-2-hydroxypropionitrile: A structurally similar compound with an additional methyl group.
2-(2-Chlorophenyl)-2-hydroxyacetonitrile: A compound with a chlorine atom instead of fluorine, exhibiting different reactivity and properties.
Uniqueness
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C8H6FNO |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
(2R)-2-(2-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 |
InChI-Schlüssel |
SDADKJCPTQNFRZ-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H](C#N)O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C#N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


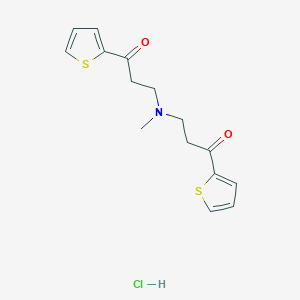
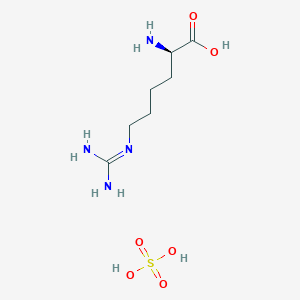

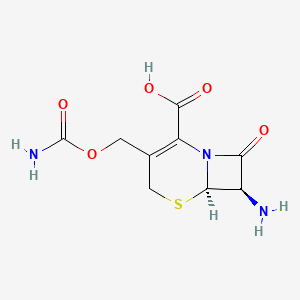
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
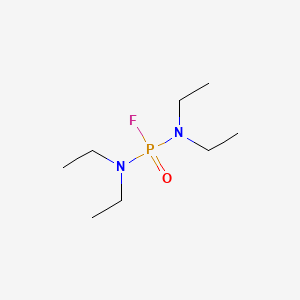
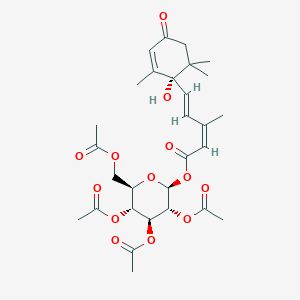
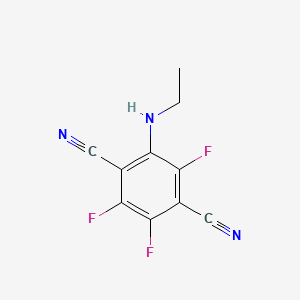
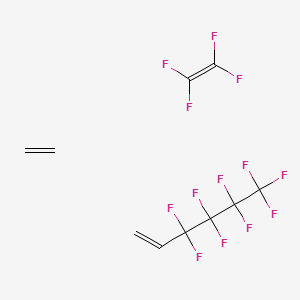

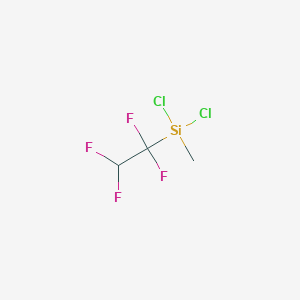
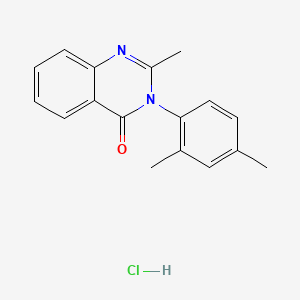
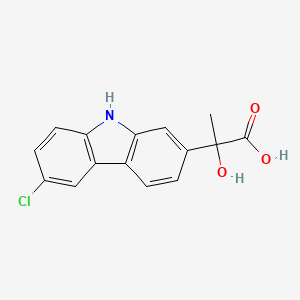
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
